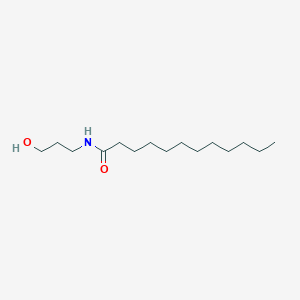N-(3-hydroxypropyl)dodecanamide
CAS No.: 23054-71-9
Cat. No.: VC14289078
Molecular Formula: C15H31NO2
Molecular Weight: 257.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23054-71-9 |
|---|---|
| Molecular Formula | C15H31NO2 |
| Molecular Weight | 257.41 g/mol |
| IUPAC Name | N-(3-hydroxypropyl)dodecanamide |
| Standard InChI | InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17/h17H,2-14H2,1H3,(H,16,18) |
| Standard InChI Key | SVGRDQJZQVRBPA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC(=O)NCCCO |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Hydroxypropyl)dodecanamide (CAS 23054-71-9) is a secondary amide with the molecular formula and a molar mass of 257.41 g/mol . Its IUPAC name, N-(3-hydroxypropyl)dodecanamide, reflects a dodecanoyl group () linked to a 3-hydroxypropylamine moiety () via an amide bond. The compound’s structure is defined by the SMILES string CCCCCCCCCCCC(=O)NCCCO, illustrating the linear alkyl chain and hydroxyl-terminated propyl group .
The presence of both hydrophobic (dodecyl) and hydrophilic (hydroxypropyl) regions confers surfactant properties, enabling interactions with polar and nonpolar phases. XLogP3 values of 4.4 indicate moderate lipophilicity, while hydrogen bond donor (2) and acceptor (2) counts suggest solubility in polar solvents under specific conditions. Rotational flexibility, evidenced by 13 rotatable bonds , allows conformational adaptability in solution and at interfaces.
Synthesis and Manufacturing
Industrial synthesis of N-(3-hydroxypropyl)dodecanamide typically involves direct amidation of dodecanoic acid (lauric acid) with 3-hydroxypropylamine. This reaction proceeds under elevated temperatures (150–200°C) in inert atmospheres to prevent oxidative degradation. Catalysts such as titanium isopropoxide or enzymatic lipases may accelerate the process, though stoichiometric heating alone suffices for small-scale production . Post-reaction purification employs recrystallization from ethanol or column chromatography to isolate the amide from unreacted precursors.
Alternative routes include transamidation of methyl dodecanoate with 3-hydroxypropylamine, which avoids carboxylic acid handling but requires methanol removal. Recent advances explore solvent-free mechanochemical methods, reducing energy consumption and improving yields . Scalability remains a challenge due to the need for high-purity amines and precise temperature control to minimize side reactions like imidization or hydrolysis.
Physicochemical Properties
The compound’s amphiphilic nature governs its solubility and phase behavior. While insoluble in water, it dissolves readily in ethanol, dimethyl sulfoxide (DMSO), and chloroform . Table 1 summarizes key physicochemical parameters.
Table 1: Physicochemical Properties of N-(3-Hydroxypropyl)dodecanamide
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 257.41 g/mol | |
| XLogP3 | 4.4 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Melting Point | Not reported | — |
| Boiling Point | Decomposes above 200°C |
Thermal stability is limited, with decomposition observed above 200°C. Differential scanning calorimetry (DSC) studies are needed to clarify phase transitions. In aqueous systems, the compound forms micelles at critical concentrations, a trait exploited in emulsion stabilization .
Industrial and Biomedical Applications
Surfactants and Emulsifiers
N-(3-Hydroxypropyl)dodecanamide’s dual solubility profile makes it effective in cosmetic formulations, where it stabilizes oil-water interfaces in creams and lotions . Its low irritation potential, compared to ionic surfactants, suits sensitive skincare products . Industrial degreasers and textile processing agents also utilize its emulsifying capacity to remove hydrophobic residues .
Polymer Science
In polymer chemistry, the compound serves as a monomer for polyamide synthesis. Copolymerization with glutamine derivatives yields materials with tunable helix content, as demonstrated in studies of poly-N5-(3-hydroxypropyl)-L-glutamine . These polymers show promise in drug delivery systems due to their biodegradability and compatibility with bioactive molecules .
Pharmaceutical Formulations
The amide’s ability to enhance drug solubility is under investigation. By forming inclusion complexes with cyclodextrins or acting as a co-solvent, it improves the bioavailability of hydrophobic APIs . Preclinical trials explore its use in topical analgesics, leveraging its skin-penetration-enhancing properties without causing irritation .
Future Research Directions
Current gaps include detailed toxicokinetic studies and environmental impact assessments. Biodegradation pathways remain uncharacterized, necessitating OECD 301-series tests to evaluate ecological persistence . Advances in green chemistry could optimize synthesis routes, reducing reliance on high-temperature reactions. Furthermore, covalent functionalization of the hydroxyl group may expand utility in targeted drug delivery or stimuli-responsive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume